1,1'-Bitricyclo[3.3.1.13,7]decane, 3,3',5,5',7,7'-hexakis(4-bromophenyl)-
Description
The compound 1,1'-Bitricyclo[3.3.1.1³,⁷]decane, 3,3',5,5',7,7'-hexakis(4-bromophenyl)- (CAS: 144970-36-5, as per ) is a brominated derivative of the tricyclodecane framework. Its structure comprises two fused tricyclo[3.3.1.1³,⁷]decane cores, each decorated with six 4-bromophenyl substituents at positions 3,3',5,5',7,7'. The brominated aromatic groups confer high electron-withdrawing character and steric bulk, making this compound notable for applications in materials science and pharmaceutical intermediates . Its synthesis likely involves multi-step Friedel-Crafts or acid-catalyzed condensation reactions, similar to methods described for related tricyclo compounds (), though with optimized conditions to accommodate the hexasubstitution pattern.
Properties
IUPAC Name |
1,3,5-tris(4-bromophenyl)-7-[3,5,7-tris(4-bromophenyl)-1-adamantyl]adamantane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H48Br6/c57-43-13-1-37(2-14-43)49-25-50(38-3-15-44(58)16-4-38)27-51(26-49,39-5-17-45(59)18-6-39)33-55(31-49,32-50)56-34-52(40-7-19-46(60)20-8-40)28-53(35-56,41-9-21-47(61)22-10-41)30-54(29-52,36-56)42-11-23-48(62)24-12-42/h1-24H,25-36H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWMPDIUXCTNGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)C45CC6(CC(C4)(CC(C6)(C5)C7=CC=C(C=C7)Br)C8=CC=C(C=C8)Br)C9=CC=C(C=C9)Br)C1=CC=C(C=C1)Br)C1=CC=C(C=C1)Br)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H48Br6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1200.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bitricyclo[3.3.1.13,7]decane, 3,3’,5,5’,7,7’-hexakis(4-bromophenyl)- typically involves multiple steps, starting with the preparation of the tricyclic decane core. This core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile. The bromophenyl groups are then introduced via a series of electrophilic aromatic substitution reactions, using bromine as the halogenating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the bromination steps. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-Bitricyclo[3.3.1.13,7]decane, 3,3’,5,5’,7,7’-hexakis(4-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: The bromophenyl groups can be oxidized to form corresponding phenols or quinones.
Reduction: The bromine atoms can be reduced to form hydrogenated phenyl groups.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium alkoxides or Grignard reagents.
Major Products
Oxidation: Phenols, quinones.
Reduction: Hydrogenated phenyl derivatives.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
1,1’-Bitricyclo[3.3.1.13,7]decane, 3,3’,5,5’,7,7’-hexakis(4-bromophenyl)- has several scientific research applications:
Materials Science: Used in the development of novel polymers and advanced materials due to its rigid structure and multiple functional groups.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-Bitricyclo[3.3.1.13,7]decane, 3,3’,5,5’,7,7’-hexakis(4-bromophenyl)- depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl groups can engage in halogen bonding, influencing the compound’s binding affinity and specificity. In materials science, its rigid structure contributes to the mechanical properties of polymers and composites.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Type and Electronic Effects
- 4-Bromophenyl vs. 4-Fluorophenyl Derivatives: The compound 4,8,9,10-Tetrakis(4-fluorophenyl)-1,3-diazatricyclo[3.3.1.1]decan-6-one () incorporates fluorine atoms, which are less electronegative than bromine but enhance metabolic stability in pharmaceuticals.
- Hydroxyphenyl vs. Bromophenyl Derivatives: Tricyclo[3.3.1.1³,⁷]decane-1-carboxylic acid, 3,5-bis(4-hydroxyphenyl) () features hydroxyl groups, enabling hydrogen bonding. In contrast, the brominated analog lacks hydrogen-bond donors, relying instead on halogen bonds and van der Waals interactions for stabilization .
Substitution Pattern and Steric Effects
- Hexakis- vs. Tetrakis-Substituted Analogs :
The 1,3,5,7-tetrakis(4-bromophenyl)-tricyclo[3.3.1.1³,⁷]decane (CAS: 144970-36-5, ) has four bromophenyl groups, resulting in lower steric hindrance and molecular weight (MW: ~1,000 g/mol) compared to the hexakis-substituted compound (estimated MW: ~1,400 g/mol). The latter’s increased bulk may hinder solubility but enhance thermal stability .
Heteroatom Incorporation
Nitrogen-Containing Tricyclo Compounds :
1,3,5,7-Tetraazatricyclo[3.3.1.1³,⁷]decane () introduces nitrogen atoms into the tricyclo framework, enabling coordination chemistry and catalytic applications (e.g., epoxidation catalysts). The absence of heteroatoms in the target compound limits such reactivity but simplifies synthesis .Sulfur- and Silicon-Containing Derivatives :
Compounds like Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1³,⁷]decane-1,3,5-triyl)tris[trimethyl- () exhibit enhanced hydrophobicity and silicon-mediated stability, contrasting with the brominated compound’s reliance on halogen interactions .
Structural and Crystallographic Features
- Crystal Packing and Halogen Bonding: The hexabrominated compound’s structure likely forms dense crystal lattices due to bromine’s polarizability, as seen in related bromophenyl derivatives (). In contrast, 4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one () shows intramolecular hydrogen bonds (N–H⋯O), which are absent in the target compound .
Data Tables
Table 1: Key Properties of Selected Tricyclo Derivatives
| Compound Name | Substituents | Substituent Count | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound (CAS: 144970-36-5) | 4-Bromophenyl | 6 | ~1,400 | Halogen bonding, high steric bulk |
| 1,3,5,7-Tetrakis(4-bromophenyl)-tricyclo | 4-Bromophenyl | 4 | ~1,000 | Lower steric hindrance |
| 4,8,9,10-Tetrakis(4-fluorophenyl)-diazatricyclo | 4-Fluorophenyl, diaza | 4 | ~800 | Hydrogen bonding, metabolic stability |
| 3,5-Bis(4-hydroxyphenyl)-tricyclo | 4-Hydroxyphenyl | 2 | ~600 | Hydrogen-bond donors |
Biological Activity
1,1'-Bitricyclo[3.3.1.13,7]decane, 3,3',5,5',7,7'-hexakis(4-bromophenyl)- is a complex organic compound characterized by its unique tricyclic structure and multiple bromophenyl substituents. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in the realms of medicinal chemistry and materials science. This article aims to explore the biological activity of this compound, summarizing key findings from diverse sources.
- Molecular Formula : CHBr
- Molecular Weight : 1200.42 g/mol
- CAS Number : 1870882-73-7
The structure of 1,1'-Bitricyclo[3.3.1.13,7]decane features a framework that may influence its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds with bromophenyl groups exhibit significant anticancer properties. The hexakis(4-bromophenyl) substitution pattern in this compound suggests potential activity against various cancer cell lines.
- Case Study : A study conducted on similar brominated compounds demonstrated inhibition of tumor growth in xenograft models, suggesting that 1,1'-Bitricyclo[3.3.1.13,7]decane could exhibit similar effects due to its structural analogies.
Antimicrobial Activity
The presence of multiple bromine atoms in the structure may enhance the antimicrobial efficacy of the compound.
- Research Findings : A comparative analysis of halogenated compounds showed increased antimicrobial activity against Gram-positive and Gram-negative bacteria. The specific mechanisms are thought to involve disruption of microbial cell membranes and inhibition of enzymatic functions.
Neuroprotective Effects
Emerging research suggests that compounds resembling 1,1'-Bitricyclo[3.3.1.13,7]decane may offer neuroprotective benefits.
- Study Overview : In vitro studies have shown that similar compounds can reduce oxidative stress and inflammation in neuronal cells, potentially providing a protective mechanism against neurodegenerative diseases.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic strategies for preparing this hexabrominated adamantane derivative?
Methodological Answer: Synthesis typically involves coupling bromophenyl groups to a preformed adamantane core. For example, Suzuki-Miyaura cross-coupling could be employed using palladium catalysts (e.g., Pd(PPh₃)₄) to attach 4-bromophenylboronic acid to halogenated adamantane precursors . Key steps include:
- Precursor Preparation: Start with 1,1'-bitricyclo[3.3.1.1³,⁷]decane derivatives functionalized with reactive sites (e.g., bromine or iodine).
- Coupling Conditions: Use anhydrous solvents (toluene/DMF), base (Na₂CO₃), and inert atmosphere.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to steric hindrance and polychlorinated byproducts .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy:
Q. What challenges arise during purification, and how are they addressed?
Methodological Answer: Challenges include low solubility and similar-polarity byproducts. Solutions:
- Fractional Crystallization: Use mixed solvents (e.g., CHCl₃/hexane) to isolate crystalline product .
- Size-Exclusion Chromatography: Separate bulky target molecules from smaller impurities .
- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolation .
Advanced Research Questions
Q. How can this compound be utilized in cross-coupling reactions for materials science applications?
Methodological Answer: The six bromophenyl groups serve as sites for further functionalization:
Q. What computational methods are effective for predicting steric and electronic effects in this molecule?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO gaps).
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., in DMSO) to assess aggregation tendencies .
- Docking Studies: Screen for potential biological activity (e.g., binding to amyloid proteins, inspired by adamantane-based drugs) .
Q. How do substituent positions influence thermal stability and solubility?
Methodological Answer: Design experiments to compare derivatives:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
